3,4-Methylenedioxy-n-propylcathinone vs. Methylone: A 39-Fold Difference in SERT Uptake Inhibition Potency
In direct comparison of human serotonin transporter (hSERT) uptake inhibition, 3,4-methylenedioxy-N-propylcathinone exhibits an IC50 of 2,462 nM [1], while its N-methyl analog, methylone, is significantly more potent with an IC50 of 63.3 nM [2]. This represents a 38.9-fold difference in potency.
| Evidence Dimension | hSERT Uptake Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2,462 nM (IC50) |
| Comparator Or Baseline | Methylone: 63.3 nM (IC50) |
| Quantified Difference | 38.9-fold lower potency |
| Conditions | Human serotonin transporter (hSERT) uptake inhibition assay (in vitro) |
Why This Matters
This significant potency difference is critical for analytical method development, ensuring accurate identification and quantification in forensic samples, and for research into structure-activity relationships that determine abuse liability.
- [1] Propylone. (2025, March 11). In Wikipedia. https://en.wikipedia.org/wiki/Propylone View Source
- [2] Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S., Swanson, T., Johnson, R. A., & Janowsky, A. (2018). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology, 236(3), 939–952. https://doi.org/10.1007/s00213-018-5059-5 View Source
